molecular formula C23H24N4O3 B7720522 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B7720522
M. Wt: 404.5 g/mol
InChI Key: OTUSUIQEDKZYAC-UHFFFAOYSA-N
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Description

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 by Dr. Timothy W. Davenport and his team at the University of Cambridge.

Mechanism of Action

Target of Action

The primary targets of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide are currently under investigation. As a member of the 1H-pyrazolo[3,4-b]quinoline class of compounds, it is expected to interact with biological targets that influence physical, photophysical, and biological properties .

Mode of Action

The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level that can influence the function of cells or tissues. The specific nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given its structural class, it may influence several pathways related to cell signaling, growth, and proliferation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interactions.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some studies suggest that similar compounds may have potential as fluorescent sensors and biologically active compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. Understanding these influences can be crucial for optimizing the compound’s use and effectiveness .

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in lab experiments is its high selectivity for the endothelin A receptor, which allows for more precise targeting of this pathway. However, one limitation is that this compound has a relatively short half-life and may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
2. Developing more potent and selective endothelin A receptor antagonists based on the structure of this compound.
3. Studying the effects of this compound in combination with other drugs, such as vasodilators or anti-inflammatory agents.
4. Exploring the use of this compound as a diagnostic tool for detecting endothelin A receptor overexpression in various diseases.
5. Investigating the potential use of this compound in combination with stem cell therapy for the treatment of heart failure and other cardiovascular diseases.

Synthesis Methods

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by reduction and amidation reactions. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. In addition, this compound has been investigated as a potential treatment for diabetic nephropathy, a common complication of diabetes that can lead to kidney failure.

properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-5-12-27-22-17(13-15-8-6-7-9-18(15)24-22)21(26-27)25-23(28)16-10-11-19(29-2)20(14-16)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSUIQEDKZYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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